molecular formula C15H10N2O4 B2717485 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid CAS No. 37833-80-0

2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid

Cat. No.: B2717485
CAS No.: 37833-80-0
M. Wt: 282.255
InChI Key: ATNRFBVDUQBSKN-UHFFFAOYSA-N
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Description

Historical Context and Emergence of Quinazoline-Based Pharmacophores

The quinazoline scaffold entered medicinal chemistry through serendipitous discoveries in the late 19th century. Peter Griess’s 1869 synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline marked the first documented quinazoline derivative, though its pharmacological potential remained unexplored for decades. The 1951 commercialization of methaqualone, a 4-quinazolinone derivative with sedative-hypnotic properties, catalyzed systematic exploration of this heterocycle. By the 1960s, over 40,000 biologically active quinazoline derivatives had been reported, with structural variations demonstrating activity across therapeutic areas including oncology, infectious diseases, and neurology.

The integration of benzoic acid substituents emerged as a logical progression from early quinazoline drugs like raltitrexed (thymidylate synthase inhibitor) and gefitinib (EGFR tyrosine kinase inhibitor). These clinical successes highlighted the value of appending polar functional groups to the quinazoline core to improve target selectivity and pharmacokinetic profiles.

Structural Significance of the 3-Hydroxy-4-oxo-3,4-dihydroquinazoline Moiety

The 3-hydroxy-4-oxo-3,4-dihydroquinazoline system confers three critical pharmacological properties:

  • Tautomeric flexibility : The enol-keto tautomerism between the 3-hydroxy and 4-oxo groups enables pH-dependent ionization, facilitating membrane permeability in physiological environments.
  • Hydrogen bond network : Crystallographic studies show the 3-hydroxy group forms intramolecular hydrogen bonds with the adjacent carbonyl oxygen (O-H···O=C, 2.67 Å), stabilizing a planar conformation optimal for intercalation into DNA or enzyme active sites.
  • Electron-deficient aromatic system : The conjugated pyrimidine ring exhibits a dipole moment of 2.1 D, promoting charge-transfer interactions with electron-rich biological targets like tyrosine kinases.

Comparative analyses of substitution patterns reveal that the 3-hydroxy group enhances metabolic stability compared to N-alkylated analogs, reducing first-pass oxidation in hepatic microsomes by 40–60%.

Role of Benzoic Acid Substituents in Bioactivity Modulation

The benzoic acid component in 2-(3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid serves multiple roles in pharmacological optimization:

Functional Role Mechanistic Impact Example from Literature
Acid dissociation pKa ~4.2 enables anion formation at physiological pH, enhancing water solubility (logP reduced by 1.8 vs. methyl ester analogs) Proquazone derivatives show 3-fold increased bioavailability with carboxylic acid vs. ester
Metal coordination Carboxylate oxygen binds Mg²⁺/Zn²⁺ ions in metalloenzyme active sites (Kd = 12–18 μM) Gefitinib analogs with ortho-carboxylic acid inhibit EGFR-TK with IC50 9 nM vs. 23 nM for non-acid derivatives
Conformational restriction Ortho-substitution creates a 60° dihedral angle between quinazoline and benzene rings, favoring binding to allosteric pockets Docking studies show 4.2 Å closer proximity to HER2 kinase ATP site vs. para-substituted analogs

Structure-activity relationship studies demonstrate that electron-withdrawing groups on the benzoic acid ring (e.g., 7-chloro substitution) increase cytotoxicity 8-fold against MCF-7 breast cancer cells compared to unsubstituted derivatives. This enhancement correlates with improved intercalation into GC-rich DNA regions, as shown by hypochromic shifts of 32% in UV-Vis spectra.

Properties

IUPAC Name

2-(3-hydroxy-4-oxoquinazolin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-11-7-3-4-8-12(11)16-13(17(14)21)9-5-1-2-6-10(9)15(19)20/h1-8,21H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNRFBVDUQBSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid typically involves the condensation of anthranilic acid derivatives with isatoic anhydride under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields. These methods allow for the large-scale production of the compound while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Nitro or halogenated quinazolinone derivatives.

Scientific Research Applications

2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Benzenecarboxylic Acid (Benzoic Acid)

  • Structure : A simple aromatic carboxylic acid (C₆H₅COOH).
  • Key Differences: Lacks the quinazolinone ring system, resulting in reduced molecular complexity and bioactivity.
  • Applications : Widely used as a reference standard in pharmaceuticals (e.g., impurity profiling in metronidazole formulations) and as a preservative .
  • Pharmacological Relevance: Limited direct bioactivity but serves as a structural precursor for more complex derivatives .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: A phenolic acid with a catechol group and an acrylic acid side chain.
  • Key Differences: Contains a dihydroxybenzene ring instead of a quinazolinone, enhancing antioxidant properties but lacking nitrogen-based heterocyclic interactions.
  • Applications : Used in pharmacological research (e.g., antioxidant studies), food additives, and cosmetics .
  • Pharmacological Relevance: Exhibits anti-inflammatory and anticancer effects, driven by its phenolic hydroxyl groups .

3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic Acid

  • Structure : A bicyclic benzoxazine derivative with a carboxylic acid group.
  • Key Differences: Substitution of the pyrimidine ring in quinazolinone with an oxygen-containing benzoxazine ring alters electronic properties and hydrogen-bonding capacity.
  • Applications : Utilized as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors .
  • Pharmacological Relevance : The benzoxazine scaffold is associated with kinase modulation and antimicrobial activity .

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

  • Structure : An isoindole derivative with a ketone and carboxylic acid group.
  • Key Differences: The isoindole core differs from quinazolinone in ring fusion and substituent positioning, affecting steric and electronic interactions.
  • Applications : Investigated as a synthetic intermediate for bioactive molecules .

Data Tables: Comparative Analysis

Table 1. Structural and Physical Properties

Compound Molecular Weight Functional Groups Solubility Profile
Target Quinazolinyl-benzenecarboxylic Acid ~285 g/mol* Quinazolinone, -COOH, -OH Moderate in polar solvents
Benzoic Acid 122.12 g/mol -COOH High in organic solvents
Caffeic Acid 180.16 g/mol Catechol, -COOH, acrylic chain High in ethanol/water
Benzoxazine-6-carboxylic Acid ~207 g/mol* Benzoxazine, -COOH Moderate in DMSO
Isoindole-carboxylic Acid 267.28 g/mol Isoindole, -COOH, ketone Low in aqueous media

*Estimated based on analogous structures.

Research Findings and Mechanistic Insights

  • Target Compound: The quinazolinone ring enhances binding to biological targets (e.g., kinases) via hydrogen bonding and π-π stacking, while the benzoic acid group improves solubility for drug delivery .
  • Antioxidant Capacity : Caffeic acid outperforms the target compound in radical scavenging due to its catechol structure, which is absent in the quinazolinyl derivative .
  • Synthetic Utility : Benzoic acid’s simplicity makes it a preferred starting material for derivatization, whereas the target compound requires multi-step synthesis involving heterocyclic condensation .

Biological Activity

The compound 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid , a derivative of quinazoline, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and molecular interactions, particularly focusing on its anticancer properties.

Synthesis

The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid with various carbonyl compounds. The specific synthetic route for 2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid includes the following steps:

  • Starting Materials : Anthranilic acid and appropriate aldehydes or ketones.
  • Reagents : Use of acid catalysts to facilitate the cyclization process.
  • Conditions : Reactions are generally carried out under reflux conditions to ensure complete conversion.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promising results in various in vitro assays:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acidMDA-MB-2315.24
HepG27.15

The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%. The lower the IC50 value, the more potent the compound is against cancer cells.

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Microtubule Destabilization : Similar to other quinazoline derivatives, it may interfere with microtubule assembly, leading to apoptosis in cancer cells.
  • Caspase Activation : Induction of caspase activity has been observed, suggesting that the compound promotes programmed cell death.

Case Studies

A recent study highlighted the efficacy of a series of quinazoline derivatives, including our compound of interest, where they were tested for their ability to induce apoptosis in cancer cell lines:

  • Study Design : Various concentrations were tested on MDA-MB-231 cells.
  • Results :
    • At concentrations above 5 µM, significant morphological changes were noted.
    • Caspase-3 activity increased by approximately 1.5 times at higher concentrations (10 µM).

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives:

  • Hydroxyl Group Positioning : The presence of a hydroxyl group at the 3-position enhances solubility and bioavailability.
  • Substituent Effects : Modifications on the benzene ring can significantly influence potency and selectivity towards cancer cells.

Q & A

Q. Methodological Answer :

  • Route Selection : Start with cyclocondensation of anthranilic acid derivatives with urea or thiourea to form the quinazolinone core. Introduce the benzenecarboxylic acid moiety via coupling reactions (e.g., Suzuki-Miyaura or nucleophilic aromatic substitution) .
  • Optimization : Use catalysts like palladium for cross-coupling (e.g., mentions reflux conditions and solvent selection) and monitor reaction progress via TLC/HPLC. Adjust temperature (80–120°C) and solvent polarity (DMF or DMSO) to enhance yield .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Q. Methodological Answer :

  • Spectroscopy :
    • NMR (¹H/¹³C): Confirm quinazolinone ring protons (δ 7.5–8.5 ppm) and carboxylic acid proton (δ 12–13 ppm). Use DEPT-135 for carbon assignments .
    • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for quinazolinone and carboxylic acid) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • Chromatography : HPLC (C18 column, acetonitrile/water with 0.1% TFA) for purity >95% .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to minimize variability. For example, highlights interaction studies with biological systems requiring precise protocols .
  • Purity Verification : Re-test batches with HPLC and ICP-MS to rule out metal contaminants affecting activity .
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and validate target engagement .

Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Cross-validate with experimental ADME data from analogs (e.g., ’s quinolone derivatives) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., dihydrofolate reductase) and prioritize structural modifications .
  • MD Simulations : Assess stability in biological membranes (GROMACS software) to predict bioavailability .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Q. Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Compare MIC values to known antibiotics .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations. Include positive controls (e.g., indomethacin) .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish selectivity indices .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Q. Methodological Answer :

  • Core Modifications : Replace the hydroxy group (position 3) with halogens or alkyl chains to assess solubility/activity trade-offs (see for chloro analogs) .
  • Carboxylic Acid Bioisosteres : Substitute with tetrazoles or sulfonamides to improve metabolic stability. Monitor changes via logD and plasma stability assays .
  • Heterocycle Fusion : Explore benzoxazine/benzothiazine hybrids (e.g., ) to enhance target specificity .

Advanced: What protocols are recommended for stability and degradation studies?

Q. Methodological Answer :

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation products via LC-MS .
  • Excipient Compatibility : Co-formulate with common excipients (e.g., lactose, PVP) and analyze stability under accelerated conditions (40°C/75% RH) .
  • Oxidative Stress : Treat with H₂O₂ (0.3% v/v) and identify radicals via EPR spectroscopy .

Basic: How to ensure compliance with safety and regulatory standards during synthesis?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents (e.g., DMF) .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal (per EPA guidelines) .
  • Documentation : Follow ICH Q7 for batch records and impurity profiling (e.g., ’s reference standards) .

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